molecular formula C10H12ClN3O4 B2625967 2-[(6-Chloro-3-nitro-2-pyridinyl)amino]-3-methylbutanoic acid CAS No. 1396963-89-5

2-[(6-Chloro-3-nitro-2-pyridinyl)amino]-3-methylbutanoic acid

Cat. No.: B2625967
CAS No.: 1396963-89-5
M. Wt: 273.67
InChI Key: ZYWGUVJFWDHFAY-UHFFFAOYSA-N
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Description

2-[(6-Chloro-3-nitro-2-pyridinyl)amino]-3-methylbutanoic acid is a complex organic compound that features a pyridine ring substituted with a chloro and nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloro-3-nitro-2-pyridinyl)amino]-3-methylbutanoic acid typically involves the nitration of pyridine derivatives followed by amination and subsequent functional group modifications. One common method involves the reaction of 6-chloro-3-nitropyridine with appropriate amines under controlled conditions to introduce the amino group . The reaction conditions often require the use of solvents like dimethyl sulfoxide or chloroform and may involve catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-3-nitro-2-pyridinyl)amino]-3-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can lead to various substituted pyridine derivatives .

Scientific Research Applications

2-[(6-Chloro-3-nitro-2-pyridinyl)amino]-3-methylbutanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 2-[(6-Chloro-3-nitro-2-pyridinyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Chloro-3-nitro-2-pyridinyl)amino]-3-methylbutanoic acid is unique due to its specific substitution pattern and the presence of both chloro and nitro groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-[(6-chloro-3-nitropyridin-2-yl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O4/c1-5(2)8(10(15)16)13-9-6(14(17)18)3-4-7(11)12-9/h3-5,8H,1-2H3,(H,12,13)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWGUVJFWDHFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC1=C(C=CC(=N1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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